
3,5-diamino-1H-pyrazole-4-carbonitrile
Overview
Description
3,5-Diamino-1H-pyrazole-4-carbonitrile (CAS 6844-58-2) is a heterocyclic compound featuring a pyrazole core substituted with amino groups at positions 3 and 5, and a nitrile group at position 3. Its molecular formula is C₄H₄N₅, with a molecular weight of 130.11 g/mol. This compound serves as a versatile building block in organic synthesis, particularly for constructing bioactive heterocyclic systems. For example, it undergoes cycloaddition reactions with aromatic aldehydes and nitriles to form imidazo[1,2-b]pyrazole-4-carbonitrile derivatives, which are relevant in medicinal chemistry . Commercial availability (e.g., CymitQuimica catalog Ref: 10-F329479) underscores its utility in research and industrial applications .
Scientific Research Applications
Chemical Properties and Structure
3,5-Diamino-1H-pyrazole-4-carbonitrile has the molecular formula CHN and features a pyrazole ring with two amino groups at positions 3 and 5, and a nitrile group at position 4. Its molecular weight is approximately 165.20 g/mol. The compound is primarily encountered in solid form and requires careful handling due to its chemical properties.
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. It has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), specifically CDK2 and CDK9. Derivatives of this compound have shown the ability to induce apoptosis in cancer cell lines by interfering with cellular signaling pathways.
Compound | Activity | Mechanism |
---|---|---|
This compound | CDK inhibition | Induces apoptosis via phosphorylation pathways |
4-Arylazo derivatives | Moderate potency against CDK2 | Competitive inhibition observed in enzyme kinetics studies |
In one study, the most effective derivative significantly reduced the proliferation of cancer cell lines by inducing cell cycle arrest and apoptosis through mechanisms involving the phosphorylation of retinoblastoma protein and RNA polymerase II .
Antimicrobial Activity
Additionally, this compound has demonstrated antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.
Organic Synthesis Applications
This compound serves as a versatile intermediate in organic synthesis. It is utilized for synthesizing complex organic molecules through various reactions:
- Substitution Reactions : This compound can undergo substitution reactions with acyl chlorides to form amides.
- Cyclization Reactions : It can participate in cyclization reactions to yield various heterocyclic compounds such as pyrazolo[3,4-d]pyrimidines.
These synthetic routes are critical for developing new pharmaceuticals and agrochemicals .
Materials Science Applications
In materials science, this compound is explored for its potential use in creating novel materials with specific properties. For instance:
- Polymer Chemistry : The compound may be incorporated into polymer matrices to enhance thermal stability or mechanical strength.
- Nanotechnology : Its unique chemical structure allows for functionalization that could lead to applications in nanomaterials.
Case Studies
- Inhibition of Cyclin-dependent Kinases : A study reported that derivatives of 3,5-diamino-1H-pyrazole-4-carbonitrile were effective CDK inhibitors with potential applications in cancer therapy. The research involved enzyme kinetics studies confirming competitive inhibition against CDK2-cyclin E .
- Antimicrobial Screening : Another study evaluated the antimicrobial activity of various derivatives of this compound against common pathogens. Results indicated significant inhibitory effects on bacterial growth, suggesting its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 3,5-diamino-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, derivatives of this compound have been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact pathways and molecular targets can vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
The structural and functional attributes of 3,5-diamino-1H-pyrazole-4-carbonitrile are best understood by comparing it with related pyrazole-4-carbonitrile derivatives. Key differences lie in substituent patterns, synthetic routes, and biological activities.
2,3-Dihydro-1H-pyrazole-4-carbonitrile Derivatives
- Structure : These compounds feature a saturated pyrazole ring (dihydropyrazole) with a nitrile group at position 4.
- Synthesis: Prepared via a one-pot reaction in a green deep eutectic solvent (K₂CO₃:glycerol) using aromatic aldehydes, ethyl cyanoacetate, and phenylhydrazine at 50°C .
5-Amino-1-(dimethylphosphoryl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbonitrile
- Structure : Contains a phosphoryl group and diphenyl substituents, increasing steric bulk and molecular weight.
- Synthesis: Derived from 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)malononitrile and p,p-dimethylphosphinic hydrazide .
1-(3,5-Difluorobenzyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carbonitrile
- Structure : Hybrid triazole-pyrazole system with fluorinated benzyl and phenyl groups.
- Synthesis : Achieved via click chemistry or multi-component reactions, introducing fluorine atoms to enhance metabolic stability .
- Key Difference: Fluorination and triazole incorporation likely improve pharmacokinetic profiles compared to non-fluorinated analogues.
Antioxidant Activity
- 2,3-Dihydro-1H-pyrazole-4-carbonitrile Derivatives : Exhibited DPPH radical scavenging activity with IC₅₀ values ranging from 28–65 μg/mL, dependent on substituents (e.g., electron-donating groups enhanced activity) .
- This compound: Direct antioxidant data are unavailable, but its imidazo[1,2-b]pyrazole derivatives show promise in bioactive molecule design .
Antimicrobial Activity
- 2,3-Dihydro-1H-pyrazole-4-carbonitrile Derivatives : Demonstrated antibacterial (MIC: 8–64 μg/mL) and antifungal (MFC: 16–128 μg/mL) effects against ATCC strains, with efficacy influenced by substituent hydrophobicity .
- Triazole-Pyrazole Hybrids : Fluorinated derivatives (e.g., compound 21sd) showed enhanced activity against resistant strains due to improved membrane penetration .
Physicochemical Properties
Compound | Molecular Weight (g/mol) | Key Substituents | Solubility Trends |
---|---|---|---|
This compound | 130.11 | 3-NH₂, 5-NH₂, 4-CN | Moderate in polar solvents |
2,3-Dihydro-1H-pyrazole-4-carbonitrile | Varies (~200–250) | Saturated ring, aryl groups | Low in water, high in DMSO |
Triazole-Pyrazole Hybrids | ~300–350 | Fluorine, benzyl, triazole | High in organic solvents |
Biological Activity
3,5-Diamino-1H-pyrazole-4-carbonitrile (CAS Number: 6844-58-2) is a nitrogen-rich organic compound belonging to the pyrazole family. This compound has garnered significant attention in pharmaceutical research due to its diverse biological activities, including potential applications in antimicrobial and anticancer therapies. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.
Chemical Structure and Properties
The structure of this compound features a pyrazole ring with amino groups at the 3 and 5 positions and a carbonitrile group at the 4 position. Its molecular weight is approximately 165.20 g/mol. The compound is typically encountered in solid form and requires careful handling due to potential hazards associated with its chemical properties.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. In one study, derivatives of this compound were identified as potent inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9. The most effective derivative significantly reduced the proliferation of cancer cell lines by inducing cell cycle arrest and apoptosis through mechanisms involving the phosphorylation of retinoblastoma protein and RNA polymerase II .
Table 1: Summary of Anticancer Activities
Compound | Activity | Mechanism |
---|---|---|
This compound | CDK inhibition | Induces apoptosis via phosphorylation pathways |
4-Arylazo derivatives | Moderate potency against CDK2 | Competitive inhibition observed in enzyme kinetics studies |
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. A series of pyrazole derivatives were synthesized and evaluated against Mycobacterium tuberculosis (M.tb), demonstrating significant antimycobacterial activity with IC50 values comparable to standard treatments like Rifampicin . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrazole ring can enhance its bioactivity.
Table 2: Antimicrobial Activity Against M.tb
Compound | IC50 (μM) | Standard |
---|---|---|
This compound | 12.5 ± 0.61 | Rifampicin (0.8 ± 0.70) |
Various derivatives | Varies based on structure | N/A |
Anti-biofilm Activity
Recent studies have identified this compound derivatives as potential anti-biofilm agents against Pseudomonas aeruginosa. These compounds were shown to significantly reduce cyclic di-GMP levels, a key signaling molecule in biofilm formation, thereby inhibiting biofilm development by more than 70% .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound acts as a competitive inhibitor for several kinases, disrupting their normal function and leading to downstream effects that inhibit cell proliferation.
- Biofilm Disruption : By reducing cyclic di-GMP levels, it interferes with bacterial signaling pathways essential for biofilm formation.
- Induction of Apoptosis : The activation of tumor suppressor proteins such as p53 indicates a mechanism by which these compounds can induce programmed cell death in cancer cells.
Case Studies
A notable case study involved the synthesis and evaluation of various analogs of this compound. Researchers conducted extensive SAR studies leading to the identification of more potent derivatives with enhanced selectivity towards specific CDKs. Functional assays demonstrated that these compounds could effectively inhibit tumor growth in vivo models .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3,5-diamino-1H-pyrazole-4-carbonitrile and its derivatives?
Methodological Answer: The synthesis typically involves multi-component reactions (MCRs) or functionalization of pyrazole precursors. Key approaches include:
- Triazenylpyrazole precursors : Reacting triazenylpyrazole intermediates with azido(trimethyl)silane and trifluoroacetic acid in methylene chloride at 50°C, followed by purification via flash chromatography (yields up to 88%) .
- Catalyzed MCRs : Using aromatic aldehydes, malononitrile, and phenylhydrazine with catalysts like NaCl in aqueous media or deep eutectic solvents (e.g., K₂CO₃-glycerol) at 50–80°C .
- Heterocyclic hybridization : Reacting pyrazole-carboxaldehydes with phosphoryl hydrazides or malononitrile derivatives to form hybrid systems .
Table 1: Catalysts and Solvents for Pyrazole-Carbonitrile Synthesis
Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |
---|---|---|---|
NaCl (aqueous) | 50°C, 2–3 h | 70–85 | |
K₂CO₃-glycerol (DES) | 50°C, ethanol/water workup | 75–90 | |
TMS-azide/TFA | 50°C, CH₂Cl₂, 16–72 h | 85–88 |
Q. How do researchers characterize the purity and structural identity of this compound?
Methodological Answer: Characterization relies on spectroscopic and analytical techniques:
- NMR : ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to confirm substituent positions and hydrogen bonding. For example, pyrazole NH protons appear at δ ~13.66 ppm in DMSO-d₆ .
- IR Spectroscopy : Peaks at 2138–2242 cm⁻¹ (C≡N stretch) and 2099 cm⁻¹ (N₃ stretch) confirm functional groups .
- HRMS : Exact mass analysis (e.g., [M]+ calculated 238.0961, found 238.0962) .
- TLC and Melting Points : Monitor reaction progress (Rf values) and assess purity (sharp MPs, e.g., 100–101.5°C) .
Table 2: Key Spectral Data for Pyrazole-Carbonitrile Derivatives
Compound | ¹H NMR (δ, ppm) | IR (C≡N/N₃, cm⁻¹) | HRMS ([M]+) |
---|---|---|---|
3-Azido-1-(4-methylbenzyl) | 7.54 (s, 1H), 5.16 (s) | 2231, 2139 | 238.0962 |
5-Azido-1H-pyrazole | 13.66 (s, NH), 8.55 | 2242, 2138 | 134.0337 |
Q. What are the solubility and stability considerations for handling this compound?
Methodological Answer:
- Solubility : The compound is sparingly soluble in polar solvents (water, ethanol) but dissolves in methylene chloride or DMSO .
- Stability : Sensitive to prolonged heat (>50°C) and moisture. Store at 0–4°C under inert gas (N₂/Ar) to prevent azide decomposition .
- Safety : Follow R36/37/38 precautions (irritant) and use S26-S36/37/39 safety protocols .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in multi-component syntheses?
Methodological Answer:
- Catalyst Screening : Test ionic liquids (e.g., [HMIM]C(NO₂)₃) or nano-catalysts (Fe₃O₄@SiO₂) to enhance reaction rates .
- Solvent Systems : Replace traditional solvents with green alternatives (e.g., water-PEG mixtures) to improve atom economy .
- Temperature Gradients : Use microwave irradiation or ultrasonication to reduce reaction times (e.g., from 72 h to 2 h) .
Q. How can researchers resolve contradictions in spectroscopic data interpretation?
Methodological Answer:
- Deuterated Solvent Effects : Compare NMR shifts in CDCl₃ vs. DMSO-d₆ to distinguish tautomeric forms (e.g., NH proton exchange in DMSO) .
- Cross-Validation : Combine HRMS with 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectra .
- Computational Modeling : Use DFT calculations to predict chemical shifts and validate experimental data .
Q. What methodologies are used to assess the biological activities of pyrazole-carbonitrile derivatives?
Methodological Answer:
- Antioxidant Assays : DPPH radical scavenging (IC₅₀ calculation via absorbance at 517 nm) .
- Antimicrobial Testing : Follow CLSI guidelines for MIC/MBC determination against ATCC strains (e.g., E. coli ATCC 25922) using broth microdilution .
- Enzyme Inhibition : Kinase or COX-2 inhibition assays with molecular docking to identify binding modes .
Table 3: Biological Activity Parameters
Derivative | IC₅₀ (DPPH, μg/mL) | MIC (Antibacterial, μg/mL) | Reference |
---|---|---|---|
2,3-Dihydro-pyrazole-4-CN | 25–50 | 16–32 (Gram-negative) | |
5-Amino-3-(4-methoxyphenyl) | N/A | 8–16 (MRSA) |
Q. How can the environmental impact of synthetic methods be evaluated?
Methodological Answer:
- Green Metrics : Calculate E-factor (waste/solvent ratio) and atom economy for routes using DES or aqueous media .
- Lifecycle Analysis : Compare energy consumption (e.g., microwave vs. conventional heating) .
- Waste Management : Implement solvent recovery systems (e.g., cyclohexane/ethyl acetate recycling) .
Q. What computational approaches predict the reactivity of pyrazole-carbonitrile derivatives?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., DNA gyrase or COX-2) .
- DFT Calculations : Optimize transition states for azide-alkyne cycloadditions or tautomerization pathways .
- QSAR Models : Correlate substituent effects (Hammett σ values) with antioxidant/antimicrobial activities .
Properties
IUPAC Name |
3,5-diamino-1H-pyrazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N5/c5-1-2-3(6)8-9-4(2)7/h(H5,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKASYLSHAZSEEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(NN=C1N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00557327 | |
Record name | 3,5-Diamino-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00557327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6844-58-2 | |
Record name | 3,5-Diamino-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00557327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.